molecular formula C31H22F5NO4 B6292662 Fmoc-N-Me-Phe-OPfp CAS No. 2565792-51-8

Fmoc-N-Me-Phe-OPfp

Cat. No.: B6292662
CAS No.: 2565792-51-8
M. Wt: 567.5 g/mol
InChI Key: HKIBMSYNTQQCRE-QHCPKHFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-N-Me-Phe-OPfp: is a derivative of phenylalanine, an amino acid, where the amino group is protected by the fluorenylmethyloxycarbonyl group, the phenylalanine is methylated at the nitrogen, and the carboxyl group is activated as a pentafluorophenyl ester. This compound is commonly used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Fmoc Protection: The amino group of phenylalanine is protected by reacting it with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.

    Methylation: The nitrogen of the phenylalanine is methylated using a methylating agent like methyl iodide.

    Activation as Pentafluorophenyl Ester: The carboxyl group is activated by reacting it with pentafluorophenol and a coupling agent like dicyclohexylcarbodiimide.

Industrial Production Methods: The industrial production of Fmoc-N-Me-Phe-OPfp typically involves large-scale solid-phase peptide synthesis techniques. The process is automated and involves sequential addition of protected amino acids to a growing peptide chain anchored to a resin.

Chemical Reactions Analysis

Types of Reactions:

    Deprotection: The fluorenylmethyloxycarbonyl group can be removed under basic conditions using piperidine.

    Coupling Reactions: The activated pentafluorophenyl ester reacts with amino groups to form peptide bonds.

Common Reagents and Conditions:

    Deprotection: Piperidine in N,N-dimethylformamide.

    Coupling: Pentafluorophenol, dicyclohexylcarbodiimide.

Major Products:

    Deprotection: Removal of the fluorenylmethyloxycarbonyl group yields the free amine.

    Coupling: Formation of peptide bonds with other amino acids.

Scientific Research Applications

Chemistry:

  • Used in the synthesis of peptides and proteins.
  • Facilitates the study of peptide bond formation and stability.

Biology:

  • Utilized in the synthesis of biologically active peptides for research.
  • Helps in the study of protein-protein interactions.

Medicine:

  • Used in the development of peptide-based drugs.
  • Facilitates the synthesis of peptide vaccines and therapeutic peptides.

Industry:

  • Employed in the large-scale production of peptides for pharmaceuticals.
  • Used in the synthesis of custom peptides for research and development.

Mechanism of Action

Mechanism:

  • The fluorenylmethyloxycarbonyl group protects the amino group during peptide synthesis, preventing unwanted side reactions.
  • The pentafluorophenyl ester activates the carboxyl group, facilitating the formation of peptide bonds.

Molecular Targets and Pathways:

  • Targets amino groups in peptide synthesis.
  • Involved in the formation of peptide bonds through nucleophilic substitution.

Comparison with Similar Compounds

    Fmoc-Phe-OPfp: Similar structure but without the methylation at the nitrogen.

    Fmoc-N-Me-D-Phe-OPfp: Similar structure but with the D-isomer of phenylalanine.

Uniqueness:

  • The methylation at the nitrogen in Fmoc-N-Me-Phe-OPfp provides unique steric and electronic properties, influencing its reactivity and stability in peptide synthesis.

Properties

IUPAC Name

(2,3,4,5,6-pentafluorophenyl) (2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-phenylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H22F5NO4/c1-37(31(39)40-16-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22)23(15-17-9-3-2-4-10-17)30(38)41-29-27(35)25(33)24(32)26(34)28(29)36/h2-14,22-23H,15-16H2,1H3/t23-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKIBMSYNTQQCRE-QHCPKHFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(CC1=CC=CC=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H](CC1=CC=CC=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H22F5NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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